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Compound of Interest

Compound Name:
4-(4-

Ethylcyclohexyl)cyclohexanone

Cat. No.: B125137 Get Quote

4-(4-Ethylcyclohexyl)cyclohexanone (CAS No. 150763-13-6) is a bifunctional organic

molecule of significant interest in the field of materials science, particularly in the development

of advanced liquid crystal displays (LCDs). Its molecular architecture, featuring two saturated

cyclohexane rings linked together—one bearing a polar ketone functional group and the other a

nonpolar ethyl substituent—imparts a unique combination of properties. This structure consists

of a rigid core and a polar group, which is characteristic of molecules used as liquid crystal

intermediates.[1] The ketone group provides a dipole moment essential for alignment in an

electric field, while the bulky, aliphatic bicyclohexyl system contributes to the thermal stability

and mesophase behavior required for liquid crystal applications.

This guide provides a comprehensive overview of the core physical properties of 4-(4-
Ethylcyclohexyl)cyclohexanone. Due to the specialized nature of this compound, publicly

available experimental data is limited. Therefore, this document integrates known data with

predicted properties and contextualizes them with data from structurally analogous

compounds, such as 4-ethylcyclohexanone and cyclohexanone itself. This approach mirrors

the analytical process undertaken in research and development when characterizing novel

molecules, providing both direct information and a framework for empirical validation. We will

delve into its physicochemical characteristics, spectroscopic signature, and the authoritative

experimental protocols required for their validation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b125137?utm_src=pdf-interest
https://www.benchchem.com/product/b125137?utm_src=pdf-body
https://www.arborpharmchem.com/product/cas-150763-13-6-4-4-ethylcyclohexylcyclohexanone/
https://www.benchchem.com/product/b125137?utm_src=pdf-body
https://www.benchchem.com/product/b125137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PART 1: Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various states and

its suitability for specific applications. For a liquid crystal intermediate, properties such as

molecular weight, phase transition temperatures (melting and boiling points), and density are

critical for formulating mixtures with the desired viscosity, refractive index, and operating

temperature range.

Molecular Structure and Identifiers
IUPAC Name: 4-(4-Ethylcyclohexyl)cyclohexanone

CAS Number: 150763-13-6[1][2]

Molecular Formula: C₁₄H₂₄O

Canonical SMILES: CCC1CCC(C2CCC(=O)CC2)CC1

Summary of Physical Properties
The table below summarizes the key physical properties of 4-(4-
Ethylcyclohexyl)cyclohexanone. Predicted values for the target compound are presented

alongside experimental data for the structurally related, but smaller, molecule 4-

ethylcyclohexanone (C₈H₁₄O) to provide an empirical reference point.
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Property
4-(4-
Ethylcyclohexyl)cy
clohexanone

4-
Ethylcyclohexanon
e (for comparison)

Data Type

Molecular Weight 208.34 g/mol [3] 126.20 g/mol [4][5]
Calculated /

Experimental

Physical Form

Expected to be a

liquid or low-melting

solid at STP

Colorless to pale

yellow liquid[6]
Observation

Melting Point Data not available 9.25 °C (estimate)[7] Predicted

Boiling Point Data not available
192-194 °C at 760

mmHg[4][7]
Experimental

Density Data not available
0.895 g/mL at 25 °C[4]

[5][7]
Experimental

Refractive Index

(n20/D)
Data not available 1.452[4][5][7] Experimental

Solubility

Expected to be

soluble in common

organic solvents

Soluble in alcohol;

sparingly soluble in

water[6]

Experimental

PART 2: Spectroscopic & Analytical
Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized

compound. The predicted spectral features for 4-(4-Ethylcyclohexyl)cyclohexanone are

based on its constituent functional groups.

Infrared (IR) Spectroscopy
The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of

chemical bonds. For 4-(4-Ethylcyclohexyl)cyclohexanone, the most prominent feature is the

carbonyl (C=O) stretch.
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C=O Stretch: A strong, sharp absorption band is predicted in the region of 1710-1720 cm⁻¹.

This is highly characteristic of a saturated cyclic ketone.[8][9] The absence of conjugation

results in a higher frequency compared to α,β-unsaturated ketones.[9]

C-H Stretch: A complex series of bands between 2850-3000 cm⁻¹ will be present,

corresponding to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the

two cyclohexane rings and the ethyl group.

CH₂ Scissoring: A distinct peak around 1450 cm⁻¹ is expected due to the scissoring vibration

of the methylene groups in the rings.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹³C NMR: The ¹³C spectrum is expected to be definitive.

Carbonyl Carbon (C=O): A highly deshielded signal is predicted to appear at >210 ppm,

which is characteristic of a ketone carbonyl carbon.[10]

Aliphatic Carbons: A cluster of signals between 10-50 ppm will correspond to the carbons

of the two cyclohexane rings and the ethyl group. The exact chemical shifts will depend on

their proximity to the electron-withdrawing ketone and their stereochemical environment.

¹H NMR: The ¹H spectrum will be complex due to extensive signal overlap.

Aliphatic Protons: The majority of the 24 protons will appear as a complex multiplet in the

upfield region of 0.8-2.5 ppm. The protons on the carbon adjacent to the carbonyl group

(α-protons) will be the most deshielded in this region, appearing around 2.2-2.5 ppm.[11]

Ethyl Group Protons: The methyl (CH₃) triplet will be the most upfield signal, expected

around 0.9 ppm, while the methylene (CH₂) quartet will appear further downfield.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at an m/z (mass-to-charge ratio) corresponding to the compound's monoisotopic mass

of 208.18.[3]

Key Fragmentation: Common fragmentation pathways for such bicyclic systems include

cleavage at the bond connecting the two rings and α-cleavage adjacent to the carbonyl

group.

PART 3: Experimental Protocols for Property
Determination
To ensure scientific rigor, the physical properties of 4-(4-Ethylcyclohexyl)cyclohexanone
must be determined using validated experimental methods. The following protocols describe

standard procedures for this characterization.

Protocol: Determination of Phase Transitions by
Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold-standard technique for determining the thermal properties of

materials, such as melting point and glass transition temperature. It measures the difference in

heat flow required to increase the temperature of a sample and a reference as a function of

temperature. This method is highly sensitive and provides quantitative data on the energetics of

phase transitions.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Ethylcyclohexyl)cyclohexanone
into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to encapsulate the

sample.

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the

DSC cell.

Thermal Program:

Equilibrate the cell at -50 °C.
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Ramp the temperature from -50 °C to 200 °C at a controlled rate of 10 °C/min under a

constant nitrogen purge (50 mL/min).

Cool the sample back to -50 °C at 10 °C/min.

Perform a second heating scan from -50 °C to 200 °C at 10 °C/min. The second scan is

crucial for analyzing materials with complex thermal histories, as it provides data on the

intrinsic properties of the material after erasing previous thermal effects.

Data Analysis: The melting point (Tm) is determined as the peak temperature of the

endothermic event on the second heating scan. The heat of fusion (ΔHm) is calculated by

integrating the area of the melting peak.

Sample Preparation DSC Analysis Data Interpretation

Weigh 5-10 mg
of Sample

Encapsulate in
Aluminum Pan

Load Sample & 
Reference Pans

Execute Thermal Program
(Heat-Cool-Heat)

Acquire Heat
Flow Data

Plot Heat Flow
vs. Temperature

Identify Endothermic Peak
(Melting Point)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Structural Verification by NMR Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation of

organic molecules in solution. It provides precise information about the chemical environment

of each nucleus (¹H and ¹³C), allowing for the complete assignment of the molecular structure.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-
Ethylcyclohexyl)cyclohexanone in 0.7 mL of deuterated chloroform (CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Data Acquisition:
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Transfer the solution to a 5 mm NMR tube.

Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

(Optional but recommended) Perform 2D NMR experiments, such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively

assign proton-proton and proton-carbon correlations.

Data Processing & Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This

includes Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the TMS signal at 0 ppm.

Integrate the ¹H signals to determine proton ratios.

Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecular

structure.

¹³C NMR ¹H NMR

4-(4-Ethylcyclohexyl)cyclohexanone
(C₁₄H₂₄O)

C=O Carbon
(~210 ppm)

deshielded

Aliphatic Carbons
(10-50 ppm)

α-Protons
(~2.2-2.5 ppm)

adjacent to C=O

Other Aliphatic H
(0.8-2.2 ppm)

Click to download full resolution via product page

Caption: Relationship between molecular structure and expected NMR signals.
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PART 4: Synthesis and Applications
4-(4-Ethylcyclohexyl)cyclohexanone is typically synthesized via the oxidation of its

corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic

methods favor environmentally benign oxidants. For instance, processes using oxygen-

containing gas with a catalyst or clean oxidants like hydrogen peroxide are preferred in

industrial settings to minimize toxic byproducts.[12][13]

The primary application of this compound lies in the formulation of liquid crystal mixtures.[1] Its

specific molecular shape and polarity allow it to be incorporated into nematic liquid crystal

phases, where it helps to optimize key material parameters such as:

Dielectric Anisotropy: The polar ketone group contributes to the overall dipole moment,

influencing how the material responds to an electric field.

Birefringence: The refractive index of the material.

Viscosity and Switching Times: The size and shape of the molecule affect the rotational

viscosity, which is critical for the fast switching speeds required in modern displays.

Thermal Range: It helps to define the temperature range over which the material maintains

its liquid crystalline phase.

Conclusion
4-(4-Ethylcyclohexyl)cyclohexanone is a specialized chemical intermediate whose physical

properties are tailored for high-performance material applications. While comprehensive

experimental data is not broadly cataloged, a robust understanding of its characteristics can be

constructed through a combination of predicted values, analysis of analogous structures, and

fundamental chemical principles. The true characterization of this molecule relies on rigorous

experimental validation using standard analytical protocols such as DSC, FT-IR, and NMR

spectroscopy. This guide provides the foundational knowledge and methodological framework

necessary for researchers and developers to effectively utilize and characterize this important

liquid crystal component.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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